![molecular formula C6H8O18P4-8 B1263335 1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)](/img/structure/B1263335.png)
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-)
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Overview
Description
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-) is octaanion of 1D-myo-inositol 1,3,4,5-tetrakisphosphate arising from global deprotonation of the phosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1D-myo-inositol 1,3,4,5-tetrakisphosphate.
Scientific Research Applications
Cellular Function and Synthesis of Analogs
- 1D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is produced from D-myo-inositol 1,4,5-trisphosphate in stimulated cells. Despite extensive research, its exact cellular function remains unclear, although it has identified binding sites in various tissues and acts synergistically with Ins(1,4,5)P3. Research has focused on synthesizing structural analogs like 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate to understand its receptor recognition and activation mechanisms better (Horne & Potter, 2001).
Role in Inositol Polyphosphate 5-Phosphatase Regulation
- Ins(1,3,4,5)P4 is a substrate of the 43-kDa type I inositol polyphosphate 5-phosphatase. It undergoes transient and okadaic acid-sensitive inhibition in various cell types, including astrocytes and leukemia cells. This inhibition is regulated by Ca2+/calmodulin kinase II phosphorylation, highlighting a novel regulatory mechanism of type I 5-phosphatase in intact cells (Communi et al., 2001).
Design for Specific Binding Applications
- A biotinylated molecule containing Ins(1,3,4,5)P4 was synthesized for application in biotin-avidin techniques. This molecule maintains the binding affinity and selectivity of the original Grp1 PH domain and can differentiate Grp1 PH domain from PLCδ(1) PH domain, indicating its potential in specific intracellular targeting (Anraku et al., 2011).
Importance in T Lymphocyte Development
- Ins(1,3,4,5)P4 is crucial for T lymphocyte development. Mice with a disrupted gene encoding Ins(1,4,5)P3 3-kinase isoform B, which phosphorylates Ins(1,4,5)P3 to Ins(1,3,4,5)P4, exhibited severe T cell deficiency. This indicates that Ins(1,3,4,5)P4 and its synthesizing enzyme play a vital role in T cell precursor responsiveness and development (Pouillon et al., 2003).
properties
Product Name |
1D-myo-inositol 1,3,4,5-tetrakisphosphate(8-) |
---|---|
Molecular Formula |
C6H8O18P4-8 |
Molecular Weight |
492.01 g/mol |
IUPAC Name |
[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/p-8/t1-,2-,3?,4-,5+,6?/m0/s1 |
InChI Key |
CIPFCGZLFXVXBG-FTSGZOCFSA-F |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O |
synonyms |
inositol 1,3,4,5-tetrakisphosphate inositol-1,3,4,5-tetrakisphosphate inositol-1,3,4,5-tetrakisphosphate, D-isomer inositol-1,3,4,5-tetrakisphosphate, DL-isomer inositol-1,3,4,5-tetraphosphate Ins(1,3,4,5)P(4) Ins(1,3,4,5)P4 Ins-1,3,4,5-P4 myo-inositol-1,3,4,5-tetrakisphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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